molecular formula C20H13F3N4 B215325 2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine

2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B215325
M. Wt: 366.3 g/mol
InChI Key: UYDBKTHSWIROFS-UHFFFAOYSA-N
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Description

MMV665798 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs .

Preparation Methods

The synthesis of MMV665798 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:

Industrial production methods for MMV665798 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

MMV665798 undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MMV665798 has several scientific research applications:

Mechanism of Action

The mechanism of action of MMV665798 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. This leads to the death of the parasite and the resolution of the infection .

Properties

Molecular Formula

C20H13F3N4

Molecular Weight

366.3 g/mol

IUPAC Name

2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H13F3N4/c21-20(22,23)14-8-4-9-15(12-14)25-19-16-10-5-11-24-18(16)26-17(27-19)13-6-2-1-3-7-13/h1-12H,(H,24,25,26,27)

InChI Key

UYDBKTHSWIROFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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